4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride
Overview
Description
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, which can result in various molecular and cellular effects .
Action Environment
It is known that imidazole derivatives should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. Common solvents used in these processes include ethanol and dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine (TEA). The reaction conditions often involve heating the reactants in the presence of a catalyst to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride include:
4-(1H-Imidazol-1-yl)aniline: Another imidazole derivative with similar chemical properties.
4-(1H-benzo[d]imidazol-2-yl)aniline: A benzimidazole derivative with applications in medicinal chemistry.
Uniqueness
What sets this compound apart is its specific substitution pattern on the imidazole ring, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring specific reactivity and selectivity .
Properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4H,5-6,10H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDZIGFWOKNAKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660662 | |
Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6621-98-3 | |
Record name | NSC56414 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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